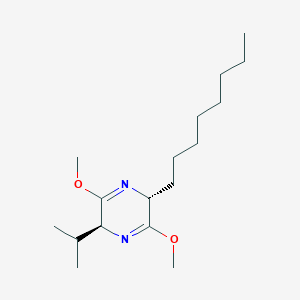
(2R,5S)-3,6-dimethoxy-2-octyl-5-propan-2-yl-2,5-dihydropyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5S)-3,6-dimethoxy-2-octyl-5-propan-2-yl-2,5-dihydropyrazine is a chemical compound with a complex structure that includes both methoxy and alkyl groups
Métodos De Preparación
The synthesis of (2R,5S)-3,6-dimethoxy-2-octyl-5-propan-2-yl-2,5-dihydropyrazine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of appropriate aldehydes and amines, followed by cyclization and functional group modifications. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
(2R,5S)-3,6-dimethoxy-2-octyl-5-propan-2-yl-2,5-dihydropyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride or lithium diisopropylamide.
Aplicaciones Científicas De Investigación
(2R,5S)-3,6-dimethoxy-2-octyl-5-propan-2-yl-2,5-dihydropyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R,5S)-3,6-dimethoxy-2-octyl-5-propan-2-yl-2,5-dihydropyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
(2R,5S)-3,6-dimethoxy-2-octyl-5-propan-2-yl-2,5-dihydropyrazine can be compared with other similar compounds, such as:
(2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
(2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde: Another compound with methoxy groups, used in different synthetic applications.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer unique reactivity and interaction profiles.
Propiedades
Número CAS |
647019-10-1 |
|---|---|
Fórmula molecular |
C17H32N2O2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
(2R,5S)-3,6-dimethoxy-2-octyl-5-propan-2-yl-2,5-dihydropyrazine |
InChI |
InChI=1S/C17H32N2O2/c1-6-7-8-9-10-11-12-14-16(20-4)19-15(13(2)3)17(18-14)21-5/h13-15H,6-12H2,1-5H3/t14-,15+/m1/s1 |
Clave InChI |
IHAMIUCOYOVYAZ-CABCVRRESA-N |
SMILES isomérico |
CCCCCCCC[C@@H]1C(=N[C@H](C(=N1)OC)C(C)C)OC |
SMILES canónico |
CCCCCCCCC1C(=NC(C(=N1)OC)C(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


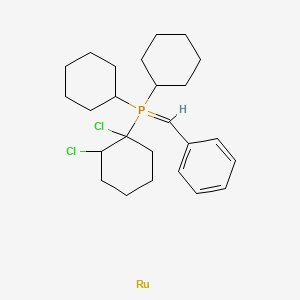
![(3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol](/img/structure/B12580526.png)

![{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)](/img/structure/B12580529.png)
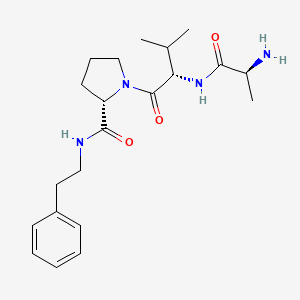
![9-Oxa-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B12580536.png)

![4-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine](/img/structure/B12580559.png)
![3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one](/img/structure/B12580560.png)
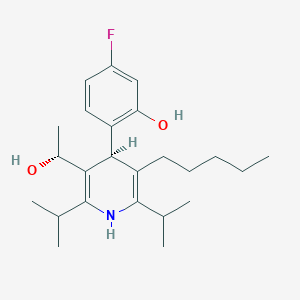
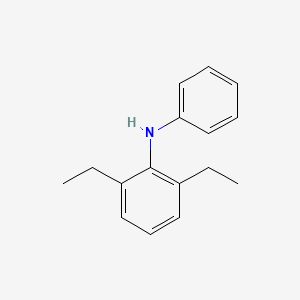
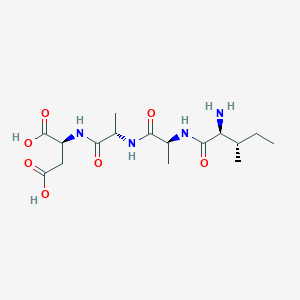
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester](/img/structure/B12580588.png)

